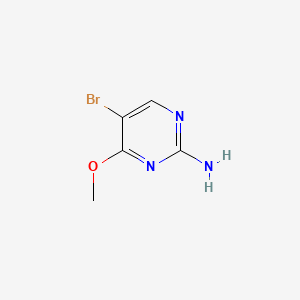

6-メトキシ-5-メチルピリジン-3-アミン

概要

説明

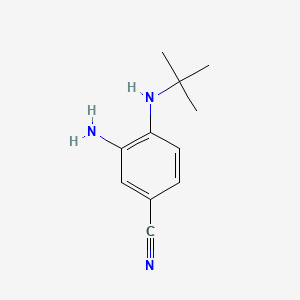

6-Methoxy-5-methylpyridin-3-amine is a chemical compound with the molecular weight of 138.17 . It is an oil at room temperature .

Synthesis Analysis

The synthesis of similar compounds, such as 3-Amino-5-methylpyridine, involves a condensation reaction and decarboxylation reaction of diethyl malonate, sodium, 3-nitro-5-chloropyridine, followed by a reduction reaction .Physical and Chemical Properties Analysis

6-Methoxy-5-methylpyridin-3-amine is an oil at room temperature . The physical and chemical properties of a similar compound, 5-Methoxypyridin-3-amin, include a density of 1.1±0.1 g/cm3, boiling point of 296.1±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .科学的研究の応用

ピリジン誘導体の合成

6-メトキシ-5-メチルピリジン-3-アミン: は、新規ピリジン誘導体の合成における前駆体として役立ちます。 これらの誘導体は、鈴木カップリング反応によって合成され、これは潜在的な生物活性を持つ化合物を生成する上で極めて重要です 。誘導体はさまざまな特性を示し、液晶のキラルドーパントとして使用でき、材料科学における汎用性を示しています。

量子力学的調査

この化合物は、ピリジン誘導体の電子特性を分析するための量子力学的調査にも使用されます。 密度汎関数理論(DFT)法は、分子軌道、反応性指標、および静電ポテンシャルを理解するために用いられます 。これらの調査は、さまざまな化学反応における分子の挙動を予測するために不可欠です。

生物活性

研究者は、6-メトキシ-5-メチルピリジン-3-アミンから合成されたピリジン誘導体の生物活性を調査してきました。 これらの活性には、抗血栓溶解効果、バイオフィルム阻害、および溶血活性などがあります 。このような研究は、新しい医薬品や治療薬の開発にとって基本的なものです。

液晶研究

6-メトキシ-5-メチルピリジン-3-アミンは、その構造的特性により、液晶におけるキラルドーパントの開発のための候補となっています 。この用途は、液晶が中心的な役割を果たすディスプレイ技術の分野で重要です。

計算化学シミュレーション

この化合物は、計算化学においても関連しており、そこで分子動力学や相互作用を理解するためのシミュレーションに使用されています 。Amber や GROMACS などのソフトウェアは、これらの化合物をシミュレーションで使用して、分子挙動の研究を支援する視覚化を生成します。

有機合成の中間体

有機合成の中間体として、6-メトキシ-5-メチルピリジン-3-アミンは、さまざまな医薬品中間体の製造に関与しています。 その役割は、薬効を持つ可能性のある複雑な分子の合成において重要です 。

Safety and Hazards

作用機序

Target of Action

It’s known that this compound is an important intermediate in organic synthesis . It’s mainly used in pharmaceutical intermediates, organic synthesis, organic solvents, and can also be used in the production of dyes, pesticides, and spices .

Mode of Action

The mode of action of 6-Methoxy-5-methylpyridin-3-amine involves its use in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

It’s known that the suzuki–miyaura coupling reaction, in which this compound is involved, plays a crucial role in the synthesis of various organic compounds . These compounds can then participate in numerous biochemical pathways, depending on their specific structures and properties.

Pharmacokinetics

It’s known that the compound has a molecular weight of 13817 g/mol , which could influence its absorption and distribution

Result of Action

As an intermediate in organic synthesis, this compound plays a crucial role in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . These compounds can then exert various molecular and cellular effects, depending on their specific structures and properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Methoxy-5-methylpyridin-3-amine. For instance, the Suzuki–Miyaura coupling reaction, in which this compound is involved, requires specific reaction conditions, including the presence of a palladium catalyst . Changes in these conditions could potentially affect the reaction’s outcome. Furthermore, the compound’s stability could be influenced by factors such as temperature, pH, and exposure to light or oxygen.

生化学分析

Cellular Effects

The effects of 6-Methoxy-5-methylpyridin-3-amine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in the production of key metabolites. Additionally, it can impact cell signaling pathways by interacting with receptors or signaling molecules, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, 6-Methoxy-5-methylpyridin-3-amine exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, either by directly interacting with transcription factors or by influencing signaling pathways that regulate gene transcription. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool for studying cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methoxy-5-methylpyridin-3-amine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 6-Methoxy-5-methylpyridin-3-amine in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 6-Methoxy-5-methylpyridin-3-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

6-Methoxy-5-methylpyridin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It may influence the levels of specific metabolites by modulating enzyme activity or by acting as a substrate in metabolic reactions. The compound’s role in these pathways highlights its potential impact on overall cellular metabolism and its utility in studying metabolic processes .

Transport and Distribution

The transport and distribution of 6-Methoxy-5-methylpyridin-3-amine within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within cells can influence its accumulation and activity, affecting its overall efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of 6-Methoxy-5-methylpyridin-3-amine is essential for its activity and function The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can impact its interactions with other biomolecules and its ability to modulate cellular processes

特性

IUPAC Name |

6-methoxy-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEMLHVKBYMWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654558 | |

| Record name | 6-Methoxy-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867012-70-2 | |

| Record name | 6-Methoxy-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-5-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B581931.png)